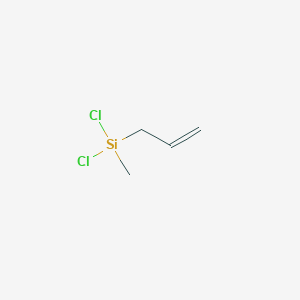
1,2-ビス(フェニルチオ)エタン
概要
説明
1,2-Bis(phenylthio)ethane is an organic compound with the molecular formula C14H14S2. It is also known by other names such as 1,2-Di(phenylthio)ethane and Benzene, 1,1’-[1,2-ethanediylbis(thio)]bis-. This compound is characterized by the presence of two phenylthio groups attached to an ethane backbone. It is a white to almost white crystalline powder that is insoluble in water but soluble in organic solvents like alcohols, ethers, and hydrocarbons .
科学的研究の応用
1,2-Bis(phenylthio)ethane has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis. It participates in esterification, reduction, and carboxylic acid activation reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a ligand in coordination chemistry.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: 1,2-Bis(phenylthio)ethane is used in the production of bismaleimide resins, which are used in syntactic foams .
作用機序
Target of Action
1,2-Bis(phenylthio)ethane is an organic compound that is often used as a reagent and intermediate in organic synthesis . .
Mode of Action
It is known to participate in various organic reactions such as esterification, reduction, and carboxylic acid activation .
Biochemical Pathways
1,2-Bis(phenylthio)ethane can be involved in various biochemical pathways depending on the context of its use. For instance, it can participate in the synthesis of bismaleimide resin, APO-BMI, used in syntactic foams .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
The result of 1,2-Bis(phenylthio)ethane’s action largely depends on the context of its use. In organic synthesis, it can contribute to the formation of various products. For instance, it is used for the synthesis of the bismaleimide resin, APO-BMI, used in syntactic foams .
Action Environment
The action of 1,2-Bis(phenylthio)ethane can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used, which in turn can impact the efficiency of the reactions it participates in . Additionally, safety precautions should be taken to avoid dust formation and inhalation of vapors .
生化学分析
Biochemical Properties
1,2-Bis(phenylthio)ethane plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in esterification, reduction, and carboxylic acid activation reactions
Cellular Effects
1,2-Bis(phenylthio)ethane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies .
Molecular Mechanism
The molecular mechanism of 1,2-Bis(phenylthio)ethane involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(phenylthio)ethane can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 1,2-Bis(phenylthio)ethane can have lasting impacts on cells, making it essential to monitor its effects over extended periods .
Dosage Effects in Animal Models
The effects of 1,2-Bis(phenylthio)ethane vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to beneficial outcomes and high doses potentially causing toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of 1,2-Bis(phenylthio)ethane in research and therapeutic applications.
Metabolic Pathways
1,2-Bis(phenylthio)ethane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes
Transport and Distribution
The transport and distribution of 1,2-Bis(phenylthio)ethane within cells and tissues are critical for understanding its biological effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and activity, making it essential to study its transport and distribution in detail.
Subcellular Localization
1,2-Bis(phenylthio)ethane’s subcellular localization is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
1,2-Bis(phenylthio)ethane can be synthesized through several methods. One common synthetic route involves the reaction of benzenethiol with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
Formation of Sodium Ethoxide: Sodium metal is reacted with ethanol to form sodium ethoxide.
Reaction with Benzenethiol: Benzenethiol is added to the sodium ethoxide solution, forming the sodium salt of benzenethiol.
Reaction with 1,2-Dibromoethane: The sodium salt of benzenethiol is then reacted with 1,2-dibromoethane to form 1,2-Bis(phenylthio)ethane
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
化学反応の分析
1,2-Bis(phenylthio)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1,2-Bis(phenylthio)ethane can be compared with other similar compounds such as:
1,2-Bis(diphenylphosphino)ethane: This compound has diphenylphosphino groups instead of phenylthio groups. It is commonly used as a ligand in coordination chemistry.
1,2-Bis(phenylthio)propane: This compound has a propane backbone instead of an ethane backbone, affecting its reactivity and applications.
1,2-Bis(phenylthio)benzene: This compound has a benzene backbone, which influences its chemical properties and uses .
1,2-Bis(phenylthio)ethane is unique due to its specific structure and the presence of phenylthio groups, which confer distinct reactivity and applications.
特性
IUPAC Name |
2-phenylsulfanylethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCVYAFXPIMYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024625 | |
| Record name | 1,2-Bis(phenylthio)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
622-20-8 | |
| Record name | 1,2-Bis(phenylthio)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(phenylthio)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(phenylthio)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Bis(phenylthio)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[ethane-1,2-diylbis(thio)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Bis(phenylthio)ethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E5XB82VBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)









![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
